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Compound of Interest

Compound Name:
Dimethyl cyclohexane-1,2-

dicarboxylate

Cat. No.: B7819439 Get Quote

Introduction

Dimethyl cyclohexane-1,2-dicarboxylate (C₁₀H₁₆O₄, Molar Mass: 200.23 g/mol ) is a diester

derivative of cyclohexanedicarboxylic acid.[1] It exists as two primary stereoisomers: cis and

trans. The spatial arrangement of the two methoxycarbonyl groups profoundly influences their

spectroscopic properties, making techniques like Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS) indispensable for their differentiation and

structural confirmation. This guide provides a detailed overview of the key spectroscopic data

for this compound, intended for researchers and professionals in chemical synthesis and drug

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure

of organic compounds. The chemical environment of each nucleus dictates its resonance

frequency, providing a fingerprint of the molecule's connectivity and stereochemistry.

¹H NMR Analysis
The ¹H NMR spectrum of dimethyl cyclohexane-1,2-dicarboxylate is characterized by two

main regions: the aliphatic protons of the cyclohexane ring and the protons of the methyl ester

groups.
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-OCH₃ Protons: The six protons of the two methoxy groups are chemically equivalent in both

cis and trans isomers (due to symmetry or rapid rotation) and appear as a sharp singlet. This

signal is typically found in the range of 3.6 - 3.7 ppm.

Cyclohexane Ring Protons: The ten protons on the cyclohexane ring produce complex,

overlapping signals in the aliphatic region, generally between 1.2 and 2.9 ppm. The methine

protons (H-1 and H-2) are deshielded by the adjacent ester groups and appear further

downfield compared to the methylene protons (H-3, H-4, H-5, H-6). The exact chemical shifts

and coupling constants are highly sensitive to the cis/trans stereochemistry, which governs

the axial and equatorial positions of the protons.

Table 1: Predicted ¹H NMR Spectral Data

Proton Type
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Methylene Protons (-

CH₂-)
1.2 - 2.2 Multiplet (m) 8H

Methine Protons (-

CH-)
2.5 - 2.9 Multiplet (m) 2H

Methoxy Protons (-

OCH₃)
~ 3.7 Singlet (s) 6H

¹³C NMR Analysis
Proton-decoupled ¹³C NMR spectroscopy provides information on the number of non-

equivalent carbon atoms in the molecule. Due to the symmetry in both cis and trans isomers,

the number of observed signals is less than the total number of carbon atoms.

For the cis isomer, a plane of symmetry renders the two ester groups equivalent, as well as

pairs of carbons on the cyclohexane ring. This results in:

One signal for the two equivalent carbonyl carbons (C=O).

One signal for the two equivalent methoxy carbons (-OCH₃).
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One signal for the two equivalent methine carbons (C-1, C-2).

Three signals for the three pairs of equivalent methylene carbons (C-3/C-6, C-4/C-5).

A similar reduction in signals is expected for the trans isomer due to its C₂ axis of symmetry.

While the number of signals is the same, their chemical shifts differ, allowing for isomer

differentiation.[2]

Table 2: Typical ¹³C NMR Chemical Shifts

Carbon Type Typical Chemical Shift (δ, ppm)

Methylene Carbons (-CH₂-) 20 - 35

Methine Carbons (-CH-) 40 - 55

Methoxy Carbons (-OCH₃) 50 - 55

Carbonyl Carbons (-C=O) 170 - 185

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations. The spectrum of

dimethyl cyclohexane-1,2-dicarboxylate is dominated by absorptions characteristic of an

ester and an alkane.

Table 3: Characteristic IR Absorption Bands

Vibrational Mode Functional Group
Typical
Wavenumber
(cm⁻¹)

Intensity

C-H Stretch sp³ C-H (Alkyl) 2850 - 3000 Medium-Strong

C=O Stretch Ester (Carbonyl) 1730 - 1750 Strong, Sharp

C-O Stretch Ester 1150 - 1250 Strong

C-H Bend -CH₂- 1440 - 1480 Medium
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The most prominent and diagnostic peak is the strong, sharp carbonyl (C=O) absorption

around 1730-1750 cm⁻¹. The presence of strong C-O stretching bands and sp³ C-H stretching

bands further confirms the structure.

Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular

weight and structural information based on fragmentation patterns. For dimethyl cyclohexane-
1,2-dicarboxylate, Electron Impact (EI) ionization typically results in the formation of a

molecular ion (M⁺) and several characteristic fragment ions.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 200, corresponding to the

molecular weight of the compound.[3]

Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy

group (·OCH₃) or the entire carbomethoxy group (·COOCH₃).

Loss of a methoxy radical (·OCH₃): [M - 31]⁺ results in a peak at m/z = 169.

Loss of a carbomethoxy radical (·COOCH₃): [M - 59]⁺ results in a peak at m/z = 141.

McLafferty Rearrangement: A rearrangement can lead to the elimination of methanol

(CH₃OH), giving a peak at [M - 32]⁺, m/z = 168.[3]

Other Fragments: Database entries show significant fragments at m/z = 140 and m/z = 81,

which likely arise from further fragmentation and rearrangements of the cyclohexane ring.

[1][3]

Table 4: Key Mass Spectrometry Data (EI)
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m/z Proposed Fragment Identity

200 [C₁₀H₁₆O₄]⁺ (Molecular Ion, M⁺)

169 [M - ·OCH₃]⁺

168 [M - CH₃OH]⁺

141 [M - ·COOCH₃]⁺

140 Further fragmentation product[1]

81 Cyclohexenyl-type fragment[3]
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Proposed mass spectrometry fragmentation of Dimethyl cyclohexane-1,2-
dicarboxylate.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of dimethyl cyclohexane-1,2-dicarboxylate in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency

using the deuterium signal from the solvent.

Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp,

symmetrical peaks.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b7819439?utm_src=pdf-body-img
https://www.benchchem.com/product/b7819439?utm_src=pdf-body
https://www.benchchem.com/product/b7819439?utm_src=pdf-body
https://www.benchchem.com/product/b7819439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7819439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For ¹³C, use

a proton-decoupled pulse sequence to obtain singlets for each carbon.

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase

the spectrum and perform baseline correction.

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H

signals and assign the peaks based on their chemical shift, multiplicity, and integration

values. Assign ¹³C peaks based on chemical shifts and comparison with predicted values or

databases.

Infrared (IR) Spectroscopy (ATR Method)
Instrument Preparation: Record a background spectrum of the clean Attenuated Total

Reflectance (ATR) crystal.

Sample Application: Place a small amount (a few milligrams) of the liquid or solid sample

directly onto the ATR crystal.

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and

the crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Analysis: The instrument software automatically ratios the sample spectrum against the

background to produce the final absorbance or transmittance spectrum. Identify

characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (GC-MS Method)
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile

organic solvent like dichloromethane or ethyl acetate.

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph

(GC). The compound will travel through the GC column and be separated from the solvent

and any impurities.

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass

Spectrometer. In Electron Impact (EI) mode, the molecules are bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion. The resulting data is plotted as a

mass spectrum (relative intensity vs. m/z).

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to support the proposed structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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